![molecular formula C6H3Cl2N3 B1316367 3,6-ジクロロイミダゾ[1,2-b]ピリダジン CAS No. 40972-42-7](/img/structure/B1316367.png)
3,6-ジクロロイミダゾ[1,2-b]ピリダジン
概要
説明
3,6-Dichloroimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol . It is a heterocyclic compound containing both imidazole and pyridazine rings, and it is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the imidazo[1,2-b]pyridazine structure
科学的研究の応用
Synthesis of 3,6-Dichloroimidazo[1,2-b]pyridazine
The synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde and N-chlorosuccinimide under alkaline conditions. The process can be conducted in solvents such as acetonitrile or ethanol at temperatures ranging from 45 to 130 degrees Celsius. This method is notable for its simplicity and high yield, achieving purities upwards of 98% .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this scaffold have shown potent anticancer activities against breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancer cell lines. Notably, some derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest .
- Mechanism of Action : The most promising derivatives were found to interact with cyclin-dependent kinase 2 (CDK2), suggesting that they may serve as effective CDK inhibitors. This interaction was supported by both in vitro assays and computational docking studies .
Kinase Inhibition
3,6-Dichloroimidazo[1,2-b]pyridazine has also been investigated for its inhibitory effects on various kinases. For example:
- FLT3 Kinase Inhibition : In studies focusing on acute myeloid leukemia (AML), derivatives of this compound demonstrated significant inhibitory activity against FLT3-ITD kinase, which is crucial for the survival and proliferation of leukemic cells . The ability to inhibit such kinases positions these compounds as potential therapeutic agents in targeted cancer therapies.
Potential Applications
The applications of 3,6-dichloroimidazo[1,2-b]pyridazine extend beyond oncology:
- Drug Development : Given its promising biological activities, this compound serves as a lead structure for the development of new anticancer drugs.
- Research Tool : Its ability to selectively inhibit specific kinases makes it a valuable tool in biochemical research aimed at understanding cancer biology and developing targeted therapies.
- Synthetic Intermediates : The compound can also function as an intermediate in the synthesis of other biologically active molecules, expanding its utility in pharmaceutical chemistry .
Case Study 1: Anticancer Activity Assessment
A comprehensive study evaluated a series of 3,6-disubstituted pyridazines for their anticancer properties. The results indicated that certain derivatives not only inhibited cell growth but also induced significant apoptotic effects in treated cells. Flow cytometry analysis revealed increased populations in the sub-G1 phase after treatment with specific compounds .
Case Study 2: FLT3 Kinase Inhibition
In an investigation into FLT3 mutations associated with AML, a novel derivative of 3,6-dichloroimidazo[1,2-b]pyridazine was identified as a potent inhibitor. This study emphasized the compound's potential role in improving treatment outcomes for patients with FLT3 mutations by reducing relapse rates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde and N-chlorosuccinimide . The reaction is carried out in an aqueous solution at temperatures ranging from 45°C to 130°C . The crude product is then purified to obtain the pure compound .
Industrial Production Methods: In industrial settings, the synthesis of 3,6-Dichloroimidazo[1,2-b]pyridazine follows similar routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,6-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-b]pyridazines can be formed.
Oxidation and Reduction Products: These reactions typically yield oxidized or reduced derivatives of the parent compound.
作用機序
The mechanism of action of 3,6-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can result in various pharmacological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
- 3,6-Dichloropyridazine
- 3,6-Dichloroimidazo[1,2-a]pyridine
- 3,6-Dichloroimidazo[1,2-c]pyrimidine
Comparison: 3,6-Dichloroimidazo[1,2-b]pyridazine is unique due to its specific ring structure and the position of chlorine atoms, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
生物活性
3,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for 3,6-Dichloroimidazo[1,2-b]pyridazine is . Its structure includes a pyridazine ring fused with an imidazole moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit significant antitumor properties. For instance, a derivative with an IC50 value of 0.002 μM against FLT3-ITD kinase has been identified as a potent inhibitor in acute myeloid leukemia (AML) models. This compound not only inhibits the kinase but also shows antiproliferative effects on various cancer cell lines, including MV4-11 and MOLM-13 .
Inhibition of Kinases
The compound has been evaluated for its inhibitory activity against several kinases. A study reported that certain derivatives showed IC50 values ranging from 0.002 to 0.211 μM against FLT3-ITD and CDK2/E kinases, indicating strong potential as targeted cancer therapies . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can enhance kinase inhibition.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that 3,6-Dichloroimidazo[1,2-b]pyridazine derivatives possess moderate to high cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These results indicate the compound's potential in cancer treatment by inducing apoptosis and inhibiting cell proliferation .
The mechanism through which 3,6-Dichloroimidazo[1,2-b]pyridazine exerts its effects involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to late-stage apoptosis in A549 cells in a dose-dependent manner. Additionally, it causes cell cycle arrest at the G0/G1 phase, which is crucial for halting tumor growth .
Case Studies
- Acute Myeloid Leukemia (AML) : In a study focusing on AML treatment, compounds derived from imidazo[1,2-b]pyridazine were tested for their ability to inhibit FLT3 mutations associated with poor prognosis in patients. The most potent derivative exhibited nanomolar activity against both FLT3-ITD and FLT3-D835Y mutations .
- Leishmaniasis : Another study evaluated the activity of imidazo[1,2-b]pyridazine derivatives against Leishmania species, showing promising results against the promastigote form of Leishmania donovani with submicromolar effectiveness .
特性
IUPAC Name |
3,6-dichloroimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAHZQOAPNIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570789 | |
Record name | 3,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-42-7 | |
Record name | 3,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。